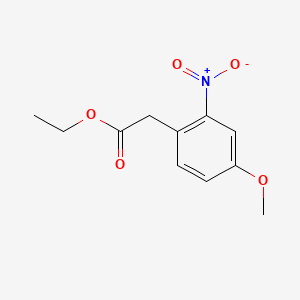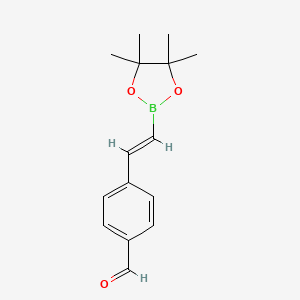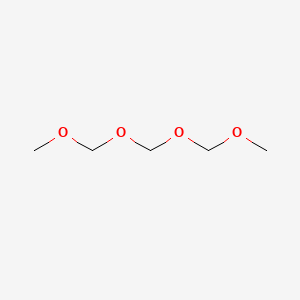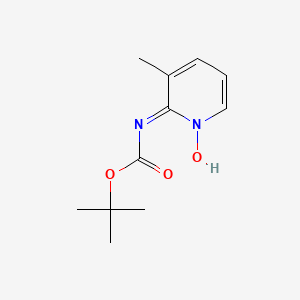
Isobyakangelicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isobyakangelicol, also known as Anhydrobyakangelicin, is a coumarin that can be found in the roots of Angelica dahurica . It has been found to inhibit the growth of HeLa and HepG2 cells, with IC50s of 70.04 μM and 17.97 μM .
Molecular Structure Analysis
This compound has a molecular weight of 316.31 and a molecular formula of C17H16O6 . The structure of this compound includes a coumarin core, which is a benzopyrone, that is, a molecule containing a benzene ring fused to a pyrone ring .Physical And Chemical Properties Analysis
This compound is a colorless crystalline solid . It has a molecular weight of 316.31 and a molecular formula of C17H16O6 .Scientific Research Applications
Cholinesterase Inhibitory Activities : A study by Seo et al. (2013) explored the cholinesterase inhibitory activities of various coumarins, including Isobyakangelicol, extracted from the roots of Angelica dahurica. They found that these compounds possessed inhibitory effects against human acetylcholinesterase and butylcholinesterase, which could have implications for treating diseases like Alzheimer's (Seo et al., 2013).
Effects on Cytochrome P450 3A4 : Another compound closely related to this compound, Byakangelicin, was studied by Yang et al. (2011) for its effects on cytochrome P450 3A4 in human hepatocytes. This research is relevant because it shows the potential interaction of this compound with drug metabolism pathways (Yang et al., 2011).
Tissue Distribution in Rats : Zhang et al. (2019) conducted a study on the tissue distribution of various coumarins, including this compound, in rats. This research provides insights into how this compound and similar compounds are distributed and metabolized in the body (Zhang et al., 2019).
Reactions with Nitrogen-containing Reagents : Murayama et al. (1970) investigated the reactions of Byakangelicol, a compound structurally related to this compound, with nitrogen-containing reagents. This study provides valuable chemical insights that could be applicable to this compound as well (Murayama et al., 1970).
Furocoumarin Glucosides Study : Thastrup and Lemmich (1983) isolated and characterized new furocoumarin glycosides, including this compound, from Angelica archangelica. This research adds to the understanding of the chemical nature and potential applications of this compound (Thastrup & Lemmich, 1983).
properties
IUPAC Name |
4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJATVZZLSOXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

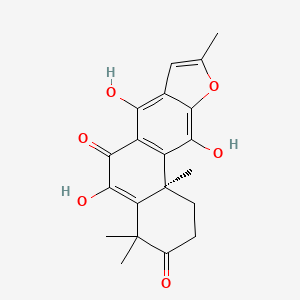


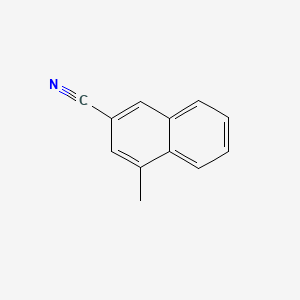
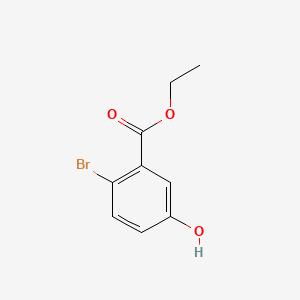
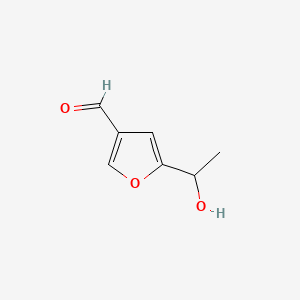
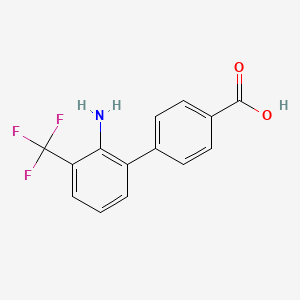
![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)
